molecular formula C13H22N2O2 B12539850 1H-Azepine-1-carboxamide, N-cyclohexylhexahydro-2-oxo- CAS No. 143028-72-2

1H-Azepine-1-carboxamide, N-cyclohexylhexahydro-2-oxo-

Cat. No.: B12539850
CAS No.: 143028-72-2
M. Wt: 238.33 g/mol
InChI Key: NHDMSUQSDCHDAK-UHFFFAOYSA-N
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Description

1H-Azepine-1-carboxamide, N-cyclohexylhexahydro-2-oxo- is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of azepines, which are seven-membered heterocyclic compounds containing nitrogen. The presence of the cyclohexyl group and the hexahydro-2-oxo moiety adds to its distinct chemical properties.

Preparation Methods

The synthesis of 1H-Azepine-1-carboxamide, N-cyclohexylhexahydro-2-oxo- involves several steps. One common method includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of cyclohexylamine with a suitable carboxylic acid derivative can lead to the formation of the desired azepine compound. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity.

Chemical Reactions Analysis

1H-Azepine-1-carboxamide, N-cyclohexylhexahydro-2-oxo- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to elevated temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Azepine-1-carboxamide, N-cyclohexylhexahydro-2-oxo- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1H-Azepine-1-carboxamide, N-cyclohexylhexahydro-2-oxo- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1H-Azepine-1-carboxamide, N-cyclohexylhexahydro-2-oxo- can be compared with other similar compounds, such as:

    Benzodiazepines: These compounds also contain a seven-membered ring with nitrogen but have different substituents and biological activities.

    Oxazepines: These compounds have an oxygen atom in the ring, leading to different chemical and biological properties.

    Thiazepines: These compounds contain a sulfur atom in the ring and exhibit unique pharmacological activities.

The uniqueness of 1H-Azepine-1-carboxamide, N-cyclohexylhexahydro-2-oxo- lies in its specific structure and the presence of the cyclohexyl and hexahydro-2-oxo groups, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

143028-72-2

Molecular Formula

C13H22N2O2

Molecular Weight

238.33 g/mol

IUPAC Name

N-cyclohexyl-2-oxoazepane-1-carboxamide

InChI

InChI=1S/C13H22N2O2/c16-12-9-5-2-6-10-15(12)13(17)14-11-7-3-1-4-8-11/h11H,1-10H2,(H,14,17)

InChI Key

NHDMSUQSDCHDAK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)N2CCCCCC2=O

Origin of Product

United States

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